5-(2,4-Difluorophenyl)furan-2-carboxylic acid
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Overview
Description
5-(2,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Furandicarboxylic acids, a related class of compounds, are known to act as strong complexing agents, chelating ions such as ca 2+, cu 2+, and pb 2+ . These ions play crucial roles in various biological processes, including signal transduction and enzyme function.
Mode of Action
Furandicarboxylic acids are known to interact with their targets through chelation . This involves the formation of multiple coordinate bonds between the furandicarboxylic acid and its target ions, which can alter the biochemical properties of the targets and influence their roles in biological systems.
Biochemical Pathways
It’s known that furandicarboxylic acids can influence pathways involving their target ions . For instance, by chelating calcium ions, they could potentially affect calcium signaling pathways.
Result of Action
The chelation of ions by furandicarboxylic acids can lead to changes in the biochemical properties of the ions, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of Lewis acidic catalysts like CdI 2 or ZnCl 2 can affect the formation of furandicarboxylic acids . Additionally, factors such as pH, temperature, and the presence of other ions or molecules can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 5-(2,4-difluorophenyl)furan-2-carboxaldehyde.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding furan derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan and phenyl derivatives.
Scientific Research Applications
5-(2,4-Difluorophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of new materials, including polymers and organic semiconductors.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)furan-2-carboxaldehyde: An intermediate in the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
5-(2,4-Difluorophenyl)furan-2-methanol: A reduced form of the carboxylic acid.
5-(2,4-Difluorophenyl)furan-2-carboxamide: An amide derivative with potential biological activity.
Uniqueness
This compound is unique due to the presence of both the furan ring and the 2,4-difluorophenyl group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
5-(2,4-difluorophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYALWXRVPHDFIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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